molecular formula C8H18ClNO2 B2459043 (3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride CAS No. 2140326-68-5

(3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride

Cat. No.: B2459043
CAS No.: 2140326-68-5
M. Wt: 195.69
InChI Key: WYSWADZNIXMXBH-UHFFFAOYSA-N
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Description

(3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride is an organic compound with the molecular formula C9H17NO2·HCl. It is a cyclobutyl derivative with methoxy groups and a methanamine moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride typically involves the reaction of cyclobutyl derivatives with methoxy groups and methanamine under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves:

    Starting Materials: Cyclobutyl derivatives, methanol, and methanamine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions with a suitable solvent such as dichloromethane or toluene.

    Catalysts: Acid catalysts like hydrochloric acid are often used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethoxycyclobutyl)methanamine hydrochloride: Similar structure but lacks the methyl group.

    (3,3-Dimethoxy-1-methylcyclobutyl)amine: Similar structure but without the hydrochloride salt.

    (3,3-Dimethoxy-1-methylcyclobutyl)methanol: Similar structure but with a hydroxyl group instead of the methanamine moiety.

Uniqueness

(3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3,3-dimethoxy-1-methylcyclobutyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-7(6-9)4-8(5-7,10-2)11-3;/h4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSWADZNIXMXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(OC)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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